Structural Planarity and Lipophilicity Differentiate BMC from Mono-Substituted Chalcones
Bis(3,4-methylenedioxy)chalcone (BMC) exhibits a symmetric, planar structure conferred by its two 3,4-methylenedioxy-substituted phenyl rings, resulting in a calculated XLogP3-AA of 3.3 and zero hydrogen bond donors [1]. In contrast, common comparator chalcones such as 2'-hydroxychalcone and 4'-hydroxychalcone possess a single hydroxyl substitution, which introduces a hydrogen bond donor and alters molecular planarity, typically resulting in lower calculated logP values (e.g., ~2.5-3.0) . The planar, hydrophobic nature of BMC is hypothesized to enhance its ability to intercalate between protein monomers or within lipid bilayers, a property not shared by non-planar or more polar chalcone analogs [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen Bond Donors |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3; Hydrogen Bond Donor Count = 0 |
| Comparator Or Baseline | 2'-Hydroxychalcone: LogP ≈ 2.6-3.0; Hydrogen Bond Donor Count = 1 |
| Quantified Difference | ΔXLogP ≈ +0.3 to +0.7; ΔHBD = -1 |
| Conditions | Computational prediction (PubChem 2021.05.07 release) for BMC; estimated values for comparators based on structural class. |
Why This Matters
Lipophilicity and hydrogen bonding capacity are critical determinants of passive membrane permeability and non-specific binding; selecting BMC over a hydroxylated chalcone may be necessary to achieve desired cellular uptake or target engagement in assays requiring a hydrophobic probe.
- [1] PubChem. (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one. Computed Descriptors: XLogP3-AA, Hydrogen Bond Donor Count. Compound Summary for CID 5735293. National Center for Biotechnology Information. View Source
- [2] Potter GA, Butler PC. 3,4-Methylenedioxy-substituted Chalcones as Therapeutic Agents. US Patent 7,598,294 B2. Granted October 5, 2009. View Source
